4-丁氧基-2-氯吡啶

描述

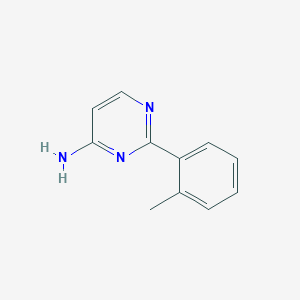

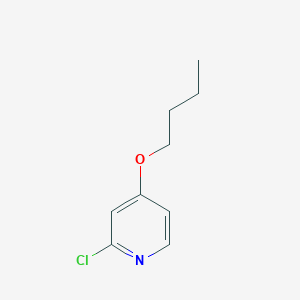

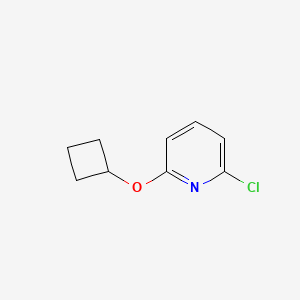

4-Butoxy-2-chloropyridine is a chemical compound . It is a derivative of 2-chloropyridine, which is an aryl chloride with the formula C5H4ClN . 2-Chloropyridine is a colorless liquid that is mainly used to generate fungicides and insecticides in industry. It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .

Synthesis Analysis

The synthesis of 4-Butoxy-2-chloropyridine could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Additionally, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could also be involved in the synthesis .Molecular Structure Analysis

The molecular structure of 4-Butoxy-2-chloropyridine is likely similar to that of 2-chloropyridine, with the addition of a butoxy group . The highest occupied molecular orbital (HOMO) of 2-chloropyridine has been studied, and it was found that the substitution of a halogen in pyridine has an effect on the HOMO .Chemical Reactions Analysis

The chemical reactions involving 4-Butoxy-2-chloropyridine could potentially include protodeboronation of pinacol boronic esters and the Suzuki–Miyaura coupling reaction . These reactions are significant in the field of organic synthesis .科学研究应用

核苷酸碱基的络合作用

分子钳与核苷酸碱基的络合在4-丁氧基-2-氯吡啶的背景下显示出显著的应用。Zimmerman、Wu和Zeng(1991年)研究了具有活性位点羧酸的分子钳,揭示了它们如何通过氢键和π-堆积相互作用与核苷酸碱基(如9-丙基腺嘌呤)形成络合物。这种络合行为受到羧酸基周围微环境的影响,表明在分子识别和超分子化学中具有潜在应用(Zimmerman, Wu, & Zeng, 1991)。

吡啶的双官能团化

Heinz等人(2021年)描述了通过3,4-吡啶亚烯中间体的区域选择性双官能团化。该过程涉及锂化并与各种卤化物和硫醇处理,导致三取代吡啶的生成。这种化学转化突显了吡啶衍生物在合成复杂分子中的多功能性,其中可能包括4-丁氧基-2-氯吡啶的衍生物(Heinz等人,2021年)。

除草剂中间体的合成

在农药化学领域,左航东(2010年)报道了2-氯-3-(2',2',2'-三氟乙氧基)-吡啶的合成,这是制备三氟磺隆等高效除草剂的关键中间体。这一应用突显了氯吡啶衍生物在农业化学和除草剂化合物合成中的相关性(Zuo Hang-dong, 2010)。

光解/TiO2-光催化降解

Stapleton等人(2010年)探讨了取代吡啶的光解和光催化降解,这些取代物在各种工业应用中使用。这项研究突显了吡啶衍生物的环境影响和处理方法,表明了了解它们在水环境中降解途径的重要性(Stapleton et al., 2010)。

作用机制

The mechanism of action of 4-Butoxy-2-chloropyridine in chemical reactions likely involves the protodeboronation of pinacol boronic esters and the Suzuki–Miyaura coupling reaction . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

未来方向

Future research on 4-Butoxy-2-chloropyridine could potentially focus on further elucidating its synthesis, chemical reactions, and applications . For example, the use of pinacol boronic esters in the synthesis of 4-Butoxy-2-chloropyridine could be explored in more detail . Additionally, the Suzuki–Miyaura coupling reaction could be studied further to better understand its role in the synthesis of 4-Butoxy-2-chloropyridine .

属性

IUPAC Name |

4-butoxy-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-11-9(10)7-8/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOQORSXCOKTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468993.png)

![2-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468997.png)

![1-[(2-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469006.png)